molecular formula C6H8ClN3O2 B1583074 2-Nitrophenylhydrazine Hydrochloride CAS No. 6293-87-4

2-Nitrophenylhydrazine Hydrochloride

Cat. No.: B1583074
CAS No.: 6293-87-4
M. Wt: 189.6 g/mol
InChI Key: XCUBVSAYUSFHNN-UHFFFAOYSA-N
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Description

2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a nitro group at the ortho position. This compound is commonly used in analytical chemistry as a derivatization agent for the detection and quantification of various analytes, including fatty acids and peptides .

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenylhydrazine Hydrochloride is peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . These peptides can be highly hydrophilic and are often difficult to be retained on a reversed-phase (RP) column .

Mode of Action

This compound interacts with its targets by derivatizing the carboxy group of these peptides, a process referred to as NPHylation . This interaction significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .

Biochemical Pathways

The biochemical pathways affected by this compound involve the fragmentation of peptides. The CAD spectra of the resulting NPHylated peptides carry more sequence-specific ions due to significant reduction of sequence scrambling . This clearly demonstrates that the C-terminus has a profound effect on peptide fragmentation .

Result of Action

The molecular and cellular effects of this compound’s action include increased hydrophobicity of peptides, elimination of C-terminal rearrangement, and enhanced sensitivity in some cases . Furthermore, the compound reduces sequence scrambling, which affects the fragmentation of peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Nitrophenylhydrazine Hydrochloride plays a crucial role in biochemical reactions, especially in the derivatization of carbonyl compounds. It reacts with aldehydes and ketones to form hydrazones, which are more stable and easier to analyze using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . This compound interacts with enzymes and proteins that possess carbonyl functional groups, facilitating their detection and quantification. The nature of these interactions is primarily based on the formation of covalent bonds between the hydrazine group and the carbonyl group of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modifying carbonyl-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the derivatization of carbonyl groups in proteins can alter their activity and stability, leading to changes in cellular processes. Additionally, the compound’s ability to form stable hydrazones with carbonyl compounds makes it a valuable tool in studying oxidative stress and related cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of hydrazones with carbonyl compounds. This reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, resulting in the formation of a covalent bond . This mechanism is crucial for the detection and quantification of carbonyl compounds in various biological samples. The compound can also inhibit or activate enzymes by modifying their carbonyl groups, leading to changes in their catalytic activity and overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . This degradation can affect its ability to form hydrazones with carbonyl compounds, thereby impacting the accuracy of biochemical analyses. Long-term studies have shown that the compound retains its activity for extended periods when stored properly, but its reactivity may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage due to the excessive formation of hydrazones with cellular carbonyl compounds . These toxic effects highlight the importance of careful dosage optimization in experimental studies to avoid potential harm to the subjects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of carbonyl-containing biomolecules. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, which play roles in the metabolism of aldehydes and ketones . These interactions can affect metabolic flux and the levels of metabolites in biological systems. The formation of hydrazones can also influence the activity of metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can localize to various cellular compartments where it interacts with carbonyl-containing biomolecules . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on carbonyl-containing biomolecules . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrophenylhydrazine Hydrochloride can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated equipment for the nitration and purification steps to ensure consistency and efficiency. The final product is typically obtained in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenylhydrazine Hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: It can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines.

    Condensation: Hydrazones.

Scientific Research Applications

2-Nitrophenylhydrazine Hydrochloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group at the ortho position, which enhances its reactivity and makes it a more effective derivatization agent compared to phenylhydrazine. The ortho-nitro group also influences the compound’s electronic properties, making it more suitable for specific analytical applications .

Properties

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971848
Record name 2-Nitrophenylhydrazine Hydrochloride
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-87-4, 56413-75-3
Record name Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenylhydrazine hydrochloride
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Record name 6293-87-4
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-nitrophenylhydrazine hydrochloride in the context of these research papers?

A1: this compound is primarily used as a derivatizing agent for the detection and quantification of carboxylic acids. [, , , , , , , , ] This involves reacting the carboxylic acid with this compound to form a colored acid hydrazide derivative, which can be detected using spectroscopic techniques like colorimetry or HPLC.

Q2: What types of carboxylic acids can be detected using this compound?

A2: The research demonstrates its use in detecting a wide range of carboxylic acids, including:

  • Aliphatic acids: Such as acetic acid and stearic acid. []
  • Aromatic acids: Such as benzoic acid. []
  • Dicarboxylic acids: Such as citric acid. []
  • Fatty acids: Including saturated and unsaturated fatty acids from C10:0 to C22:6. [, , , ]
  • Pharmaceutical compounds: Containing carboxylic acid groups, such as non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, mefenamic acid, niflumic acid, ketoprofen, ibuprofen, diclofenac sodium, and indomethacin, as well as ursodeoxycholic acid. [, ]

Q3: How does the derivatization reaction with this compound work?

A3: The carboxylic acid reacts with this compound in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base like pyridine. [, , ] This forms an acid hydrazide derivative. The reaction is typically carried out in an organic solvent like ethanol.

Q4: What are the advantages of using this compound for carboxylic acid analysis?

A4: * Sensitivity: The resulting hydrazide derivatives exhibit intense colors, allowing for sensitive detection even at low concentrations. [, , ]* Versatility: It can be used to analyze a variety of carboxylic acids in different matrices, including biological samples, pharmaceutical formulations, and food products. [, , , , , ]* Compatibility with HPLC: The hydrazide derivatives are suitable for analysis by HPLC, allowing for separation and quantification of complex mixtures. [, , , ]

Q5: Are there limitations to using this compound for carboxylic acid analysis?

A5: * Selectivity: While the method is effective for carboxylic acids, it may show reduced sensitivity for other compounds like amino acids, hydroxybenzoic acids, and aminobenzoic acids. []* Side Reactions: The research highlights potential side reactions, such as the formation of ethyl esters with certain carboxylic acids like salicylic acid during the derivatization process. [] This emphasizes the importance of optimizing reaction conditions and considering potential interferences.

Q6: Are there analytical methods specifically validated for using this compound derivatives?

A6: Yes, researchers have developed and validated spectrophotometric and RP-HPLC-DAD methods for determining ursodeoxycholic acid by derivatizing it with this compound. [] This involved optimizing parameters like reagent concentration, heating temperature, and time for the derivatization reaction, as well as selecting suitable chromatographic conditions for separation and detection.

Q7: Can this method be used to analyze fatty acid composition in biological samples?

A7: Yes, researchers have successfully applied this method to determine serum free fatty acid compositions. [] The direct derivatization method eliminates the need for complex isolation steps and provides a relatively simple and reproducible approach for analyzing fatty acid profiles in biological samples.

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